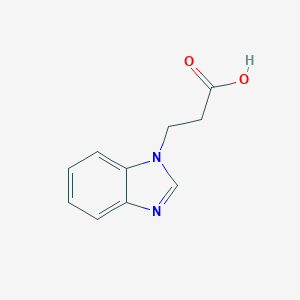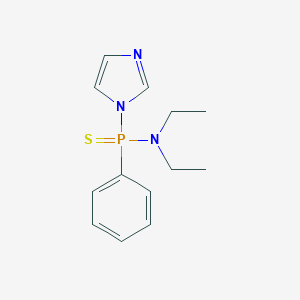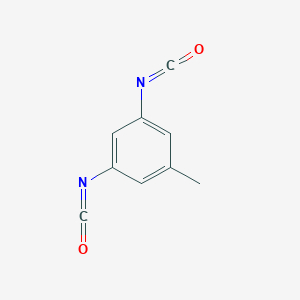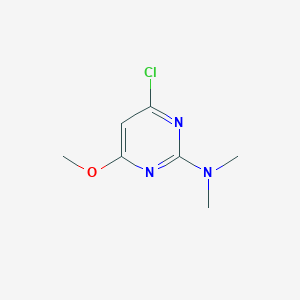
N-Norsinoactine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Norsinoactine is a morphinandienone alkaloid isolated from plants such as Croton flavens and Croton balsamifera . It is known for its complex structure and potential biological activities. The chemical formula of this compound is C18H19NO4, and it has a molecular weight of 313.35 g/mol .
準備方法
N-Norsinoactine can be isolated from natural sources like Croton flavens and Croton balsamifera . The isolation process involves extraction with solvents such as ethyl acetate, followed by crystallization . The compound crystallizes from ethyl acetate with one mole of solvent, which is difficult to remove
化学反応の分析
N-Norsinoactine undergoes various chemical reactions, including acid rearrangement . Common reagents and conditions used in these reactions include acids like hydrochloric acid and sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used. For example, acid rearrangement of this compound derivatives has been studied .
科学的研究の応用
N-Norsinoactine has several scientific research applications, particularly in the fields of chemistry and biology. It is studied for its potential biological activities and its role as a natural product with complex chemical structures . Research on this compound includes its isolation, structural elucidation, and potential therapeutic applications . Its unique structure makes it a valuable compound for studying natural product chemistry and developing new pharmaceuticals.
作用機序
like other morphinandienone alkaloids, it may interact with specific molecular targets and pathways in biological systems . Further research is needed to elucidate the exact mechanism by which N-Norsinoactine exerts its effects.
類似化合物との比較
N-Norsinoactine is similar to other morphinandienone alkaloids such as sinoacutine, flavinantine, and flavinine . These compounds share similar structural features and are isolated from the same plant sources . this compound is unique due to its specific molecular structure and potential biological activities . The comparison of this compound with these similar compounds highlights its uniqueness and potential for further research.
特性
CAS番号 |
13186-21-5 |
|---|---|
分子式 |
C18H19NO4 |
分子量 |
313.3 g/mol |
IUPAC名 |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
InChI |
InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1 |
InChIキー |
JYZAYBRTZJWZDR-XIKOKIGWSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
異性体SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O |
正規SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















